![molecular formula C14H15BrO3 B1323815 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-62-0](/img/structure/B1323815.png)

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

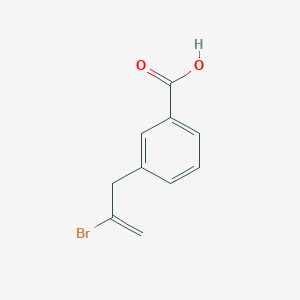

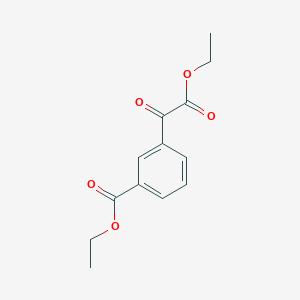

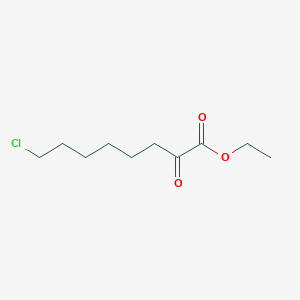

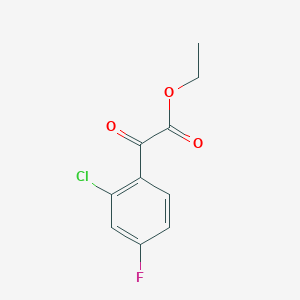

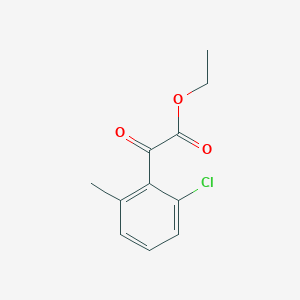

“trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3 . It is also known by its synonyms and has a molecular weight of 311.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-bromophenyl-2-oxoethyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (311.17) and molecular formula (C14H15BrO3) . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Conformational Analysis and Stereochemistry

Research involving compounds similar to "trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" often focuses on conformational analysis and stereochemistry. For example, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine, utilize DFT calculations to investigate intrinsic conformational preferences, highlighting the importance of cis and trans stereoisomers in determining molecular behavior and interactions in both gas phase and solution (Casanovas et al., 2008).

Synthetic Methodologies

The synthesis of cyclopentane and related cyclic compounds often involves sophisticated methodologies for achieving desired structural features. For instance, studies have developed high-performance liquid chromatographic methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, demonstrating the challenges and solutions in isolating specific stereoisomers for further study or application (Péter & Fülöp, 1995).

Catalysis and Cross-Coupling Reactions

Compounds featuring cyclopentane structures are also of interest in catalysis. For example, palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the remarkable influence of the ligand's nature, with certain cyclopentane-based systems achieving high turnover numbers, underscoring their potential in facilitating efficient synthetic reactions (Feuerstein et al., 2001).

Pharmacological Applications

While excluding direct drug use and dosage information, it's notable that structural analogues of cyclopentane carboxylic acids have been explored for their inhibitory activity against various enzymes. For instance, hydroxamic derivatives of cyclohexane series have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, highlighting the potential of cyclopentane derivatives in developing novel ACE inhibitors (Turbanti et al., 1993).

Safety And Hazards

Propriétés

IUPAC Name |

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWKHQPBFZKBHK-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.